Regioisomeric Identity and Isomer Ratio Specification: Quantitative Mixture Risk vs. Procurement Requirements
The compound is structurally distinguished from its regioisomer aminometradine (1-allyl-6-amino-3-ethyluracil, CAS 642-44-4) by the position of the allyl and ethyl substituents on the uracil N1 and N3 atoms. The registered CAS 72361-29-6 corresponds to a 4:1 mixture of the 1-allyl and 3-allyl isomers. Procurement aimed at obtaining the pure 3-allyl isomer therefore requires explicit isomer specification to avoid co-supply of the 1-allyl isomer at a ratio of 4:1. [1]
| Evidence Dimension | Regioisomeric purity (isomer ratio in commercial source) |
|---|---|
| Target Compound Data | 3-Allyl-6-amino-1-ethyluracil: desired pure isomer; expected isomer ratio ≤ 1:4 (3-allyl:1-allyl) if unspecified |
| Comparator Or Baseline | Aminometradine (1-allyl-6-amino-3-ethyluracil): pure isomer; not a mixture |
| Quantified Difference | CAS 72361-29-6 specification is a 4:1 mixture (1-allyl:3-allyl); procurement of pure 3-allyl isomer requires bypassing the default mixture ratio |
| Conditions | Commercial supply specification as per PubChem and CAS registry records |
Why This Matters
Regioisomeric contamination at a 4:1 ratio directly confounds structure–activity studies, as the measured biological response may be driven by the unintended 1-allyl isomer rather than the 3-allyl target.
- [1] PubChem. Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1). CID 3055395. https://pubchem.ncbi.nlm.nih.gov/compound/Uracil%2C%201-allyl-6-amino-3-ethyl-mixed%20with%203-allyl-6-amino-1-ethyluracil%20%284%3A1%29 View Source
